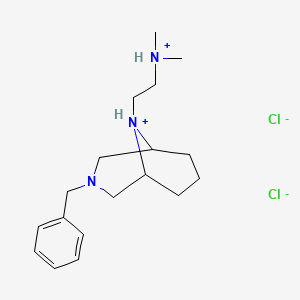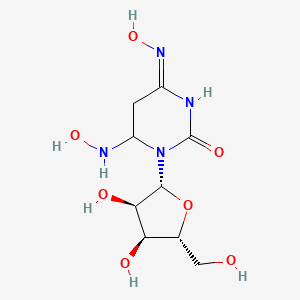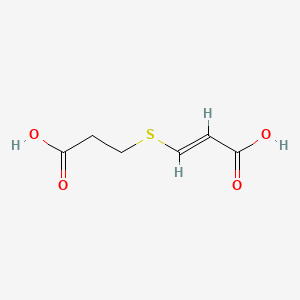![molecular formula C11H18N2O5 B13745306 N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid CAS No. 3854-06-6](/img/structure/B13745306.png)
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid is a chemical compound with the molecular formula C10H16N2O2. This compound is known for its unique structure, which includes a dimethylamino group and a but-2-ynyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide typically involves the reaction of dimethylamine with but-2-yne and acetamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and a pressure of 1-2 atm.
Industrial Production Methods
In industrial settings, the production of N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-(dimethylamino)butyric acid hydrochloride
- N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide
Uniqueness
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a but-2-ynyl group. These features confer distinct chemical properties and reactivity, making it valuable in various research applications.
特性
CAS番号 |
3854-06-6 |
|---|---|
分子式 |
C11H18N2O5 |
分子量 |
258.27 g/mol |
IUPAC名 |
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid |
InChI |
InChI=1S/C9H16N2O.C2H2O4/c1-9(12)11(4)8-6-5-7-10(2)3;3-1(4)2(5)6/h7-8H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
BNYJYLAOVNFHSE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)CC#CCN(C)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



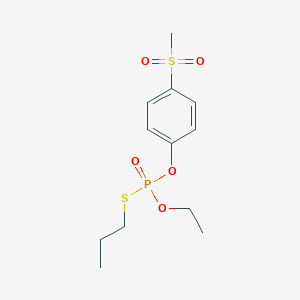
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
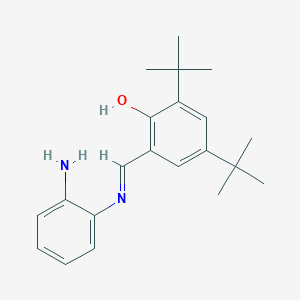
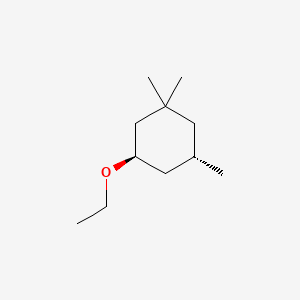
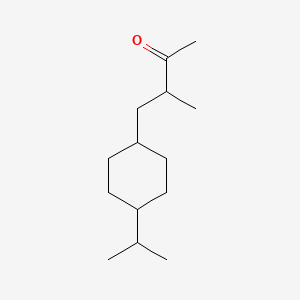
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
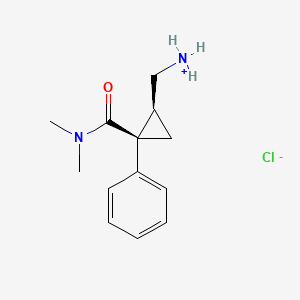
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
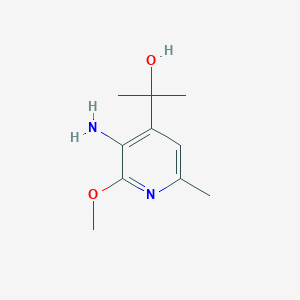
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
